molecular formula C18H18N2O5S B3302925 1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione CAS No. 919623-30-6

1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione

Cat. No. B3302925
CAS RN: 919623-30-6
M. Wt: 374.4 g/mol
InChI Key: YWVOVMZVODBLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a significant role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for the treatment of various B-cell malignancies.

Mechanism of Action

1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione inhibits BTK by binding to the enzyme's active site, preventing the phosphorylation of downstream signaling molecules and subsequent activation of the B-cell receptor signaling pathway. This results in the inhibition of cell proliferation and survival in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, 1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. Additionally, 1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione is its specificity for BTK, which reduces the risk of off-target effects. Additionally, 1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione has shown promising results in preclinical studies, making it a potentially valuable therapeutic agent for the treatment of B-cell malignancies. However, one limitation of 1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Future research on 1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further studies could investigate the potential of 1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione in combination with other targeted therapies for the treatment of B-cell malignancies. Finally, studies could investigate the potential of 1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione in other B-cell-related diseases, such as autoimmune disorders.

Scientific Research Applications

1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione has been shown to inhibit BTK activity, leading to the suppression of B-cell receptor signaling and subsequent inhibition of cell proliferation and survival.

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-25-15-6-2-13(3-7-15)12-19-26(23,24)16-8-4-14(5-9-16)20-17(21)10-11-18(20)22/h2-9,19H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVOVMZVODBLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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